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Compound of Interest

Compound Name:
N-(tert-Butoxycarbonyl)aniline-

13C6

Cat. No.: B140980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of

N-(tert-Butoxycarbonyl)aniline-13C6. It details the key analytical techniques and

experimental protocols required for the unambiguous identification and characterization of this

isotopically labeled compound.

Compound Identification
Property Value Source

Compound Name
N-(tert-Butoxycarbonyl)aniline-

13C6
-

Synonyms

N-BOC-aniline-13C6, tert-butyl

N-((1,2,3,4,5,6-

13C6)phenyl)carbamate

PubChem[1]

CAS Number 176850-21-8 PubChem[1]

Molecular Formula ¹³C₆C₅H₁₅NO₂ Biosynth[2]

Molecular Weight 199.20 g/mol PubChem[1]

Isotopic Purity 99 atom % ¹³C Sigma-Aldrich
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Spectroscopic Data and Analysis
The structure of N-(tert-Butoxycarbonyl)aniline-13C6 is confirmed through a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of N-(tert-
Butoxycarbonyl)aniline-13C6, providing detailed information about the carbon and proton

environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms

in the molecule. The chemical shifts are influenced by the electron-withdrawing carbamate

group.

Assignment
Predicted Chemical Shift (δ,

ppm)
Multiplicity

H-2', H-6' ~7.3 Multiplet

H-3', H-4', H-5' ~7.0 - 7.2 Multiplet

-NH- ~6.5 Singlet (broad)

-C(CH₃)₃ ~1.5 Singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is the definitive tool for confirming the

isotopic labeling of the aniline ring. Due to the 99% ¹³C enrichment of the aromatic ring,

complex ¹³C-¹³C spin-spin coupling patterns will be observed. The chemical shifts of the tert-

butoxycarbonyl group remain unaffected.
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Assignment
Predicted Chemical Shift (δ,

ppm)

Predicted ¹³C-¹³C Coupling

Constants (J, Hz)

¹³C-1' ~138

¹J(C1'-C2') ≈ 55-60 Hz, ²J(C1'-

C3') ≈ 1-3 Hz, ³J(C1'-C4') ≈ 7-

10 Hz

¹³C-2', ¹³C-6' ~118

¹J(C2'-C1') ≈ 55-60 Hz, ¹J(C2'-

C3') ≈ 55-60 Hz, ²J(C2'-C4') ≈

7-10 Hz, ³J(C2'-C5') ≈ 1-3 Hz

¹³C-3', ¹³C-5' ~129

¹J(C3'-C2') ≈ 55-60 Hz, ¹J(C3'-

C4') ≈ 55-60 Hz, ²J(C3'-C1') ≈

1-3 Hz, ³J(C3'-C6') ≈ 7-10 Hz

¹³C-4' ~123
¹J(C4'-C3') ≈ 55-60 Hz, ²J(C4'-

C2') ≈ 7-10 Hz

-C=O ~153 -

-C(CH₃)₃ ~80 -

-C(CH₃)₃ ~28 -

Note: Predicted chemical shifts are based on data for the unlabeled compound. Coupling

constants are estimated based on values reported for benzene.[3][4]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic enrichment of the compound.

Electrospray ionization (ESI) is a suitable soft ionization technique.
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Ion Predicted m/z Notes

[M+H]⁺ 200.13

Protonated molecular ion. The

+6 mass shift compared to the

unlabeled compound (m/z 194)

confirms the ¹³C₆ labeling.

[M+Na]⁺ 222.11 Sodium adduct.

[M-C₄H₈+H]⁺ 144.08
Loss of isobutylene from the

tert-butyl group.

[¹³C₆H₅NH₂]⁺ 99.08
Fragment corresponding to

aniline-¹³C₆.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹) Vibration Intensity

~3400 N-H Stretch Medium

~3050 Aromatic C-H Stretch Medium

~2980 Aliphatic C-H Stretch Strong

~1730 C=O Stretch (Amide I) Strong

~1590, 1490 Aromatic C=C Stretch Medium-Strong

~1520 N-H Bend (Amide II) Strong

~1230 C-N Stretch Strong

~1160 C-O Stretch Strong

Experimental Protocols
Synthesis of N-(tert-Butoxycarbonyl)aniline-13C6
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A standard procedure for the N-Boc protection of an amine can be adapted for the synthesis of

the title compound.[5][6][7]

Materials:

Aniline-¹³C₆ (1.0 eq)

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

Triethylamine (Et₃N) (1.2 eq) or another suitable base

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

Dissolve Aniline-¹³C₆ in the chosen solvent in a round-bottom flask.

Add the base (e.g., triethylamine) to the solution.

Add di-tert-butyl dicarbonate to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain N-(tert-Butoxycarbonyl)aniline-13C6 as a solid.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of N-(tert-Butoxycarbonyl)aniline-13C6.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry vial.

Transfer the solution to an NMR tube using a Pasteur pipette with a cotton or glass wool plug

to filter out any particulate matter.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C (though high

enrichment in the ring mitigates this for those carbons).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)
Sample Preparation:

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g.,

methanol, acetonitrile).
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Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often

with the addition of 0.1% formic acid to promote protonation.

Instrument Parameters (Typical):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture in a pellet press and apply pressure to form a transparent or translucent

pellet.

Sample Preparation (Thin Film):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).

Apply a drop of the solution to a salt plate (e.g., NaCl, KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000-400 cm⁻¹.
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Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

Visualizations

Synthesis & Purification

Structural Analysis

Aniline-¹³C₆

Boc Protection

(Boc)₂O

Purification
(Column Chromatography)

N-(tert-Butoxycarbonyl)aniline-¹³C₆

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS)

IR Spectroscopy
(FT-IR)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation of N-(tert-
Butoxycarbonyl)aniline-13C6.
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Caption: Predicted ESI-MS fragmentation pathway for N-(tert-Butoxycarbonyl)aniline-13C6.

¹H NMR ¹³C NMR

Chemical Shifts
(Aromatic, Amide, t-Butyl)

Structural Information

Identifies Proton Environments

Integration
(Proton Ratios)

Determines Relative Number of Protons

Multiplicity
(Spin-Spin Coupling)

Shows Neighboring Protons

Chemical Shifts
(Confirms Functional Groups)

Identifies Carbon Environments

¹³C-¹³C Coupling
(Confirms ¹³C₆ Ring)

Confirms Isotopic Labeling Pattern

Click to download full resolution via product page

Caption: Logical relationships of NMR data to the structural elucidation of the target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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